molecular formula C11H16N6O2S B6436360 N-methyl-N-[(1-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}azetidin-3-yl)methyl]methanesulfonamide CAS No. 2549038-73-3

N-methyl-N-[(1-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}azetidin-3-yl)methyl]methanesulfonamide

Cat. No.: B6436360
CAS No.: 2549038-73-3
M. Wt: 296.35 g/mol
InChI Key: QRJJYNUOLFDDEM-UHFFFAOYSA-N
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Description

N-methyl-N-[(1-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}azetidin-3-yl)methyl]methanesulfonamide is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidine core linked to an azetidine ring and a methanesulfonamide group. The pyrazolo[3,4-d]pyrimidine scaffold is widely recognized for its role in kinase inhibition and medicinal chemistry applications due to its ability to mimic purine bases . The methanesulfonamide moiety improves solubility and may modulate pharmacokinetic properties, such as metabolic stability .

  • Step 1: Formation of the pyrazolo[3,4-d]pyrimidine core via condensation reactions of aminopyrazoles with nitriles or formamide .
  • Step 2: Functionalization of the azetidine ring via nucleophilic substitution or cross-coupling reactions .
  • Step 3: Introduction of the methanesulfonamide group through sulfonylation of a secondary amine .

Properties

IUPAC Name

N-methyl-N-[[1-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)azetidin-3-yl]methyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N6O2S/c1-16(20(2,18)19)4-8-5-17(6-8)11-9-3-14-15-10(9)12-7-13-11/h3,7-8H,4-6H2,1-2H3,(H,12,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRJJYNUOLFDDEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CN(C1)C2=NC=NC3=C2C=NN3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-methyl-N-[(1-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}azetidin-3-yl)methyl]methanesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluation, and therapeutic implications, supported by data tables and research findings.

Chemical Structure and Properties

The compound can be characterized by its complex structure involving a pyrazolo[3,4-d]pyrimidine moiety, which is known for its role in various biological activities. The IUPAC name reflects its intricate design:

IUPAC Name: this compound

Molecular Formula: C12H15N5O2S
Molecular Weight: 283.34 g/mol

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds related to pyrazolo[3,4-d]pyrimidines. For instance, derivatives have shown promising antiproliferative activity against various cancer cell lines such as A549 (lung cancer) and HCT116 (colorectal cancer). The half-maximal inhibitory concentration (IC50) values for these compounds indicate their efficacy:

CompoundCell LineIC50 (μM)
SorafenibA5492.12 ± 0.18
Target CompoundA5492.39 ± 0.10
Target CompoundHCT1163.90 ± 0.33

The above data suggests that the target compound exhibits comparable potency to established anticancer agents like Sorafenib .

The mechanism of action for this compound involves the inhibition of key pathways in cancer cell proliferation. Specifically, it targets the Raf/MEK/ERK signaling pathway, which is crucial for cell growth and survival. In silico studies have indicated that the compound forms hydrogen bonds with amino acid residues in the BRAF protein, enhancing its inhibitory effects on tumor growth .

In Vitro Studies

A series of in vitro experiments were conducted to evaluate the biological activity of this compound:

  • Cell Viability Assays: Using the MTT assay, researchers assessed the viability of cancer cells after treatment with varying concentrations of the compound.
  • Apoptosis Induction: Flow cytometry was employed to measure apoptosis levels in treated cells, indicating that the compound promotes programmed cell death in cancer cells.

In Vivo Studies

In vivo studies using murine models have demonstrated that treatment with this compound significantly reduces tumor size compared to control groups. These findings suggest that this compound has potential as a therapeutic agent in oncology.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Scaffold Variations

Pyrazolo[3,4-d]pyrimidine Derivatives

Compounds sharing the pyrazolo[3,4-d]pyrimidine core but differing in substituents are summarized below:

Compound Name / ID (Source) Substituents / Modifications Key Properties / Activity
1n () Bisarylurea substituent Pan-RAF inhibitor, 78.6% yield, mp 178–179°C
1o () 3-(Methylthio)phenyl group High yield (99.6%), mp 227–228°C
1p () 3-Cyanophenyl group Moderate yield (86.7%), mp 235–237°C
1r () 5-Methyl-2-nitrophenyl group Low yield (54.2%), mp 359–360°C
Example 56 () Chromen-2-yl and sulfonamide groups Kinase inhibitor, mp 252–255°C, mass 603.0 Da
Compound 41 () Imidazole and trifluoromethylpyridine groups Anti-inflammatory, 98.67% HPLC purity

Key Observations :

  • The methanesulfonamide group in the target compound contrasts with the arylurea groups in compounds, which are bulkier and may reduce solubility.

Substituent Effects on Physicochemical Properties

Methanesulfonamide vs. Aryl Groups
  • Solubility : Methanesulfonamide groups enhance aqueous solubility compared to lipophilic aryl substituents (e.g., in compounds), which may improve bioavailability .
  • Binding Affinity : Arylurea groups (e.g., in 1n–1s) facilitate π-π stacking interactions with kinase ATP-binding pockets, whereas methanesulfonamide may engage in hydrogen bonding with polar residues .
Azetidine vs. Piperidine Rings
  • Synthetic Accessibility : Azetidine functionalization often requires specialized reagents, whereas piperidine derivatives are more straightforward to synthesize .
Kinase Inhibition
  • Target Compound : Likely targets kinases (e.g., RAF, JAK) due to structural similarity to pan-RAF inhibitors in and kinase inhibitors in .
  • Compounds: Demonstrated pan-RAF inhibition with IC₅₀ values in the nanomolar range, attributed to arylurea substituents .
  • Compound (Example 56) : Inhibits kinases via chromen-2-yl and sulfonamide groups, with a mass of 603.0 Da .
Anti-inflammatory Activity
  • Compound 41 () : Exhibits anti-inflammatory activity (98.67% purity) via imidazole and trifluoromethylpyridine groups, suggesting divergent mechanisms compared to the target compound .

Data Tables

Table 1: Structural and Physical Properties of Pyrazolo[3,4-d]pyrimidine Derivatives

Compound ID Substituents Yield (%) Melting Point (°C) Key Functional Groups
Target Compound Azetidine, methanesulfonamide N/A N/A Pyrazolo[3,4-d]pyrimidine
1n () Bisarylurea 78.6 178–179 Arylurea
1o () 3-(Methylthio)phenyl 99.6 227–228 Methylthio
Example 56 () Chromen-2-yl, sulfonamide 33 252–255 Chromen, sulfonamide

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